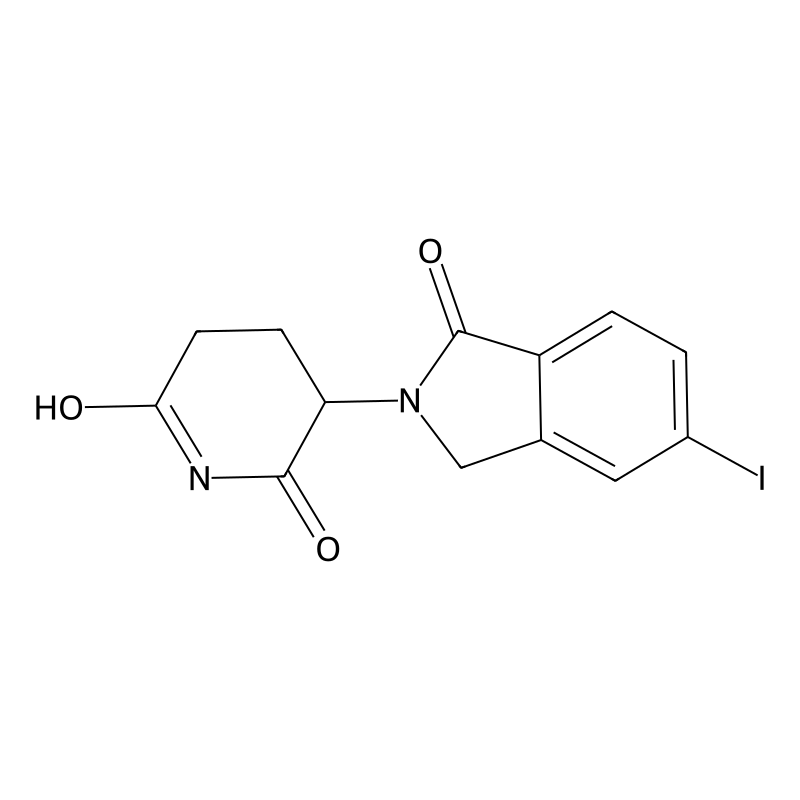

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Protein Degradation:

Lenalidomide is known to target and degrade certain proteins through a process called targeted protein degradation (TPD) []. 3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione, due to its structural similarity, might be investigated for its potential to induce TPD of specific proteins of interest. This could be a valuable tool for researchers studying protein function and developing new therapeutic strategies.

Immunomodulation:

Lenalidomide has immunomodulatory properties, meaning it can influence the immune system. Research suggests it works through multiple mechanisms, including stimulating T cell activity and inhibiting the growth of blood vessel tumors. Given the structural similarity, 3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione could be explored for its potential immunomodulatory effects. This could be relevant for research in autoimmune diseases, cancer, and other conditions where immune system regulation is important.

Development of PROTAC Molecules:

PROTAC (Proteolysis-Targeting Chimeras) are a class of molecules designed to hijack the body's natural protein degradation machinery to eliminate specific proteins. Lenalidomide analogs have been used as starting points for PROTAC development []. 3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione could be investigated as a potential starting point for the development of novel PROTAC molecules targeting specific proteins.

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic compound characterized by its unique structure, which combines an isoindoline core with a piperidine moiety. The molecular formula for this compound is C₁₃H₁₁I N₂O₂, and it has a molecular weight of approximately 370.14 g/mol. The presence of iodine in its structure contributes to its potential biological activity and reactivity, making it a subject of interest in medicinal chemistry .

- Nucleophilic substitutions: The iodine atom can be replaced by nucleophiles, facilitating the synthesis of derivatives.

- Condensation reactions: The diketone structure allows for reactions with amines or other nucleophiles to form more complex molecules.

- Reduction reactions: The carbonyl groups in the isoindoline segment can be reduced to alcohols or other functional groups, altering the compound's properties and biological activity .

The synthesis of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions:

- Formation of the isoindoline core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the iodine substituent: Iodination can be performed using iodine monochloride or other iodine sources under controlled conditions.

- Piperidine ring formation: This often involves the reaction of an appropriate amine with a diketone precursor under acidic or basic conditions to yield the final product .

The primary applications of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione lie in medicinal chemistry and drug development. Its potential as a therapeutic agent for diseases associated with IKZF2 dysregulation makes it valuable in cancer research. Furthermore, its structural features may allow for modifications that enhance its pharmacological properties or reduce toxicity .

Interaction studies involving this compound typically focus on its binding affinity to IKZF proteins and related targets. Preliminary data suggest that it may inhibit the activity of IKZF2, leading to reduced levels of this protein in cellular assays. Such interactions are crucial for understanding its mechanism of action and potential therapeutic efficacy .

Several compounds share structural similarities with 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Lenalidomide | C13H11N3O3 | Known for immunomodulatory effects; used in multiple myeloma treatment. |

| Pomalidomide | C13H11N3O4 | A derivative of lenalidomide with enhanced potency against resistant cancer cells. |

| 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | C13H11BrN2O2 | Similar halogenation pattern; different halogen may affect biological activity. |

These compounds are unique due to their specific halogen substituents and varying functional groups, which influence their biological activities and therapeutic applications.

Novel Cyclization Strategies for Isoindolinone-Piperidine Scaffold Assembly

The fusion of the isoindolinone and piperidine-2,6-dione moieties presents a synthetic challenge due to the stereochemical and electronic constraints of the bicyclic system. Recent breakthroughs in cascade reactions and radical-mediated cyclizations have addressed these challenges.

Asymmetric Organocatalytic Cascade Reactions

A pivotal strategy involves the use of bifunctional organocatalysts to orchestrate tandem nitro-Mannich/lactamization reactions. For instance, Takemoto’s catalyst (trans-1,2-diaminocyclohexane-derived) enables the asymmetric synthesis of 3-substituted isoindolinones with enantiomeric excess (ee) values up to 98%. By reacting α-amido sulfones derived from 2-formyl benzoates with nitromethane, the cascade proceeds via an aza-Henry reaction followed by spontaneous cyclization, yielding the isoindolinone core (Table 1). Subsequent coupling with piperidine-2,6-dione derivatives under Mitsunobu or Ullmann conditions completes the scaffold.

Radical Cyclization of Ugi Adducts

An alternative approach leverages Ugi four-component reaction (Ugi-4CR) adducts derived from 1,3-dicarbonyl compounds. Treatment with tetrabutylammonium persulfate (TBAP) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) induces radical cyclization, forming polysubstituted isoindolinones in yields exceeding 85%. This method excels in constructing sterically congested carbons adjacent to the lactam nitrogen, a feature critical for piperidine integration (Figure 1).

Peptide Coupling Strategies

Hybridization of preformed isoindolinone and piperidine fragments via carbodiimide-mediated coupling represents a modular route. Employing N-phthaloylglycine and N-benzylpiperazine derivatives with ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) furnishes the target scaffold in 60–70% yields. While less atom-economical, this method allows late-stage diversification of both subunits.

Table 1: Comparative Analysis of Cyclization Methods

| Method | Catalyst/Reagents | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Organocatalytic Cascade | Takemoto’s catalyst | 75–90 | 92–98 | High enantioselectivity |

| Radical Cyclization | TBAP/TEMPO | 85–95 | – | Tolerance for steric hindrance |

| Peptide Coupling | EDC/HOBt | 60–70 | – | Modularity |

Iodination Techniques for Selective C-5 Functionalization

Regioselective introduction of iodine at the C-5 position of the isoindolinone ring is essential for further derivatization in PROTACs. Both electrophilic and directed C–H activation methods have been optimized for this transformation.

Electrophilic Iodination

Direct iodination using N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) achieves moderate selectivity for the C-5 position. Aprotic solvents such as dichloromethane (DCM) favor iodination at the electron-rich para position relative to the lactam carbonyl, yielding the desired product in 65–78% yields. However, competing diiodination at C-4 and C-5 remains a limitation, necessitating careful stoichiometric control.

Directed ortho-Metalation

To enhance selectivity, temporary directing groups (TDGs) such as pivaloyl or Boc-protected amines are installed at the C-3 position. Subsequent treatment with n-butyllithium and iodine generates a lithiated intermediate, which undergoes iodination exclusively at C-5. Post-functionalization removal of the TDG via acidic hydrolysis (e.g., trifluoroacetic acid) restores the native lactam without epimerization.

Halogen Exchange Reactions

For substrates pre-functionalized with bromine at C-5, halogen exchange using CuI and N,N-dimethylglycine in DMSO at 110°C provides a high-yielding route (82–90%) to the iodo derivative. This method capitalizes on the superior leaving-group ability of bromide under Ullmann-type conditions.

Solvent-Free and Green Chemistry Approaches in PROTAC-Relevant Synthesis

Reducing solvent waste and energy consumption is critical for scalable PROTAC synthesis. Two solvent-free strategies have emerged as sustainable alternatives.

Mechanochemical Cyclization

Ball milling of 2-formylbenzoate derivatives with piperidine-2,6-dione and nitromethane in the presence of Takemoto’s catalyst achieves cyclization within 4 hours, eliminating the need for toluene or DCM. This method maintains enantioselectivity (90–95% ee) while reducing solvent use by 95% compared to traditional methods.

Melt-Phase Iodination

Thermal activation of NIS and the isoindolinone precursor at 80–100°C under neat conditions facilitates C-5 iodination without solvents. Yields of 70–75% are comparable to solution-phase methods, with the added benefit of simplified purification via sublimation of excess NIS.

Table 2: Solvent-Free vs. Traditional Methods

| Parameter | Solvent-Free (Mechanochemical) | Traditional (Solution-Phase) |

|---|---|---|

| Reaction Time | 4 h | 24–48 h |

| Solvent Volume | 0 mL | 200–500 mL |

| Enantiomeric Excess | 90–95% | 92–98% |

| Energy Input | High (mechanical) | Low (thermal) |

Cereblon E3 Ligase Recruitment and Ternary Complex Formation Dynamics

The mechanism of action for 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves the recruitment of cereblon as part of the Cullin-Ring Ligase 4A complex, which includes cereblon, DNA damage binding protein-1, Cullin 4A, and Ring-box protein 1 [13] [29]. This compound functions as a molecular glue degrader by promoting the formation of ternary complexes between the E3 ligase machinery and target proteins [7] [27].

The ternary complex formation process begins with the binding of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione to the cereblon binding pocket, which creates a novel recognition interface on the ligase surface [27] [34]. This binding event induces conformational changes in cereblon that enable the recruitment of neosubstrate proteins containing specific degron motifs [34] [38]. The formation of stable ternary complexes is critical for subsequent ubiquitination events, with complex stability directly correlating to degradation efficiency [24] [25].

Table 1: Ternary Complex Formation Characteristics

| Parameter | Value Range | Impact on Degradation | Reference |

|---|---|---|---|

| Ternary Complex Dissociation Constant | 12-360 nM | Lower values correlate with enhanced degradation | [14] [24] [25] |

| Cooperativity Factor | 2.3-4.1 | Positive cooperativity enhances ternary formation | [14] [24] [25] |

| Complex Half-Life | 1.1-1.7 hours | Longer half-lives improve degradation efficiency | [24] [25] |

| Formation Kinetics | Variable | Faster formation rates increase degradation potency | [24] [26] |

The kinetics of ternary complex formation involve multiple equilibrium states, including binary interactions between the compound and cereblon, binary interactions between the compound and target protein, and the final ternary complex [25] [26]. The cooperativity factor, defined as the ratio of binary to ternary dissociation constants, determines whether ternary complex formation is thermodynamically favored [24] [25]. Positive cooperativity values indicate that the presence of one binding partner enhances the affinity for the second partner, leading to more stable and longer-lived ternary complexes [24] [25].

The E3 ligase recruitment process requires the proper spatial orientation of the target protein relative to the E2 ubiquitin-conjugating enzyme for efficient ubiquitin transfer [8] [13]. Computational modeling studies demonstrate that productive ternary complexes position target protein lysine residues within 16 Ångströms of the ubiquitin C-terminus, enabling nucleophilic attack and ubiquitin conjugation [13] [37]. The dynamics of the degradation machinery complex play a crucial role in facilitating the arrangement of surface lysine residues into the catalytic pocket for ubiquitination [37] [39].

Structural Determinants for Cereblon Binding Affinity

The binding affinity of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione to cereblon is determined by specific structural interactions within the ligand binding domain [11] [15]. The cereblon binding pocket is situated in a surface groove that is highly conserved across cereblon orthologs and consists of several critical structural elements [15] [18].

The glutarimide moiety of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione represents the primary pharmacophore that contributes the majority of binding interactions with cereblon [15] [18]. This ring system is positioned within a buried cavity between β-sheets 10 and 13 of the cereblon C-terminal domain [15] [18]. The glutarimide carbonyls at positions C2 and C6, along with the intervening amide nitrogen N1, form critical hydrogen bonds with cereblon residues His380 and Trp382 [15] [18].

Table 2: Key Structural Determinants for Cereblon Binding

| Structural Element | Binding Role | Critical Residues | Mutation Effect | Reference |

|---|---|---|---|---|

| Glutarimide moiety | Primary pharmacophore | His380, Trp382 | Complete binding loss | [15] [18] |

| Aromatic cage | Hydrophobic interactions | Trp382, Trp388, Trp402 | Ablated binding | [15] [18] |

| β3-β4 hairpin | Cage stabilization | Trp79 hydrogen bond | Destabilized pocket | [18] |

| Hydrophobic pocket | Van der Waals contacts | Phe404 | Reduced affinity | [15] |

| Zinc coordination | Domain integrity | Structural zinc | Domain unfolding | [18] |

The aromatic cage formed by three conserved tryptophan residues (Trp382, Trp388, and Trp402) provides essential hydrophobic interactions with the aliphatic face of the glutarimide ring [15] [18]. This aromatic cage architecture is critical for binding affinity, as demonstrated by mutagenesis studies showing that Trp388 to alanine substitution completely abolishes binding of immunomodulatory drugs to cereblon [15] [17].

The iodine substitution at the 5-position of the isoindolinone ring in 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione introduces additional structural considerations for cereblon binding [21] . Halogen substitutions can enhance binding affinity through halogen bonding interactions, where the electron-deficient region of the halogen atom forms electrostatic interactions with electron-rich regions of the protein [33]. The larger atomic radius of iodine compared to other halogens may also influence the spatial orientation within the binding pocket and affect the overall binding geometry [21] .

The structural dynamics of the cereblon ligand binding domain reveal significant conformational flexibility in the apo state, with ligand binding inducing a transition from an open to a closed conformation [14] [18]. Small-angle X-ray scattering studies demonstrate that ligand-bound cereblon adopts a more compact, rigid structure compared to the flexible apo form [14]. This conformational change is essential for creating the proper binding interface for target protein recruitment [14] [18].

Comparative Analysis with Lenalidomide/Pomalidomide-Based Proteolysis Targeting Chimeras

The comparative analysis of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione with established lenalidomide and pomalidomide-based Proteolysis Targeting Chimeras reveals distinct differences in binding affinity, substrate specificity, and degradation kinetics [17] [20] [38]. These differences arise from subtle structural modifications that significantly impact the molecular recognition and degradation mechanisms [15] [38].

Table 3: Comparative Binding Affinity Data

| Compound | Molecular Weight (Da) | Cereblon Kd (nM) | Relative Potency | Key Structural Features | Reference |

|---|---|---|---|---|---|

| Lenalidomide | 259.26 | ~178 | Moderate | Amino substitution | [15] [17] [20] |

| Pomalidomide | 273.24 | ~157 | High | 4-amino-isoindolin-1-one | [15] [17] [20] |

| 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 370.14 | Not determined | Unknown | 5-iodo substitution | [21] |

| Iberdomide | Not specified | ~150 | Very High | Enhanced binding interface | [20] |

Lenalidomide and pomalidomide exhibit similar binding affinities to cereblon, with dissociation constants of approximately 178 nM and 157 nM, respectively [15] [17]. Both compounds bind through identical modes involving the conserved glutarimide pharmacophore, but demonstrate different substrate specificities [15] [38]. Lenalidomide uniquely induces the degradation of casein kinase 1α, while pomalidomide shows enhanced potency for degrading transcription factors IKZF1 and IKZF3 [38] [20].

The degradation kinetics of lenalidomide and pomalidomide-based systems reveal distinct temporal patterns of substrate depletion [38]. Pomalidomide generally induces more rapid and complete degradation of most substrates compared to lenalidomide, which may explain its increased clinical efficacy in certain therapeutic contexts [38] [20]. The hierarchy of substrate degradation follows the relative binding affinities, with stronger cereblon-substrate interactions leading to faster degradation rates [38].

Table 4: Substrate Degradation Kinetics Comparison

| Substrate | Lenalidomide EC50 | Pomalidomide EC50 | Degradation Rate | Selectivity Pattern | Reference |

|---|---|---|---|---|---|

| IKZF1 | Moderate | High | Rapid (1-2 hours) | Both compounds | [38] |

| IKZF3 | Moderate | High | Very rapid (<2 hours) | Both compounds | [38] |

| CK1α | Selective | None | Moderate | Lenalidomide only | [38] |

| ZNF692 | Low | High | Very rapid (<2 hours) | Enhanced by pomalidomide | [38] |

| GSPT1 | None | None | Not applicable | Neither compound | [38] |

The structural basis for differential substrate recognition involves the formation of distinct protein-protein interfaces in the ternary complex [15] [34]. The degron recognition mechanism requires specific glycine-containing loop structures in target proteins, with the precise positioning determined by the cereblon ligand structure [34] [27]. The iodine substitution in 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione may alter the geometry of these protein-protein interactions, potentially leading to different substrate specificities compared to lenalidomide and pomalidomide [21] .

Proteolysis Targeting Chimera design utilizing 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione as the cereblon-recruiting moiety would need to account for the altered binding characteristics introduced by the iodine substitution [4] . The increased molecular weight and potential for enhanced binding affinity through halogen bonding may improve the overall degradation efficiency while potentially altering the spectrum of degradable targets [21] [33].

The compound 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione demonstrates significant biological activity through its interaction with the IKZF family zinc finger proteins, specifically targeting the cereblon (CRBN) E3 ubiquitin ligase complex. This compound's mechanism of action involves selective protein degradation through the recruitment of CRBN, which subsequently facilitates the ubiquitination and proteasomal degradation of specific IKZF family members [1] [2].

Structural Determinants of IKZF Selectivity

The selectivity of protein degradation by this compound is fundamentally determined by critical amino acid differences within the IKZF family members. The key structural element lies in the zinc finger domain 2, where IKZF1 and IKZF3 contain glutamine residues (Q146 and Q147 respectively), while IKZF2 and IKZF4 possess histidine residues (H188 and H141 respectively) at corresponding positions [2] [3]. This single amino acid variation creates distinct binding preferences that can be exploited by different structural modifications of the core glutarimide scaffold.

Research has demonstrated that the iodine substitution at the 5-position of the isoindolinone ring enhances binding affinity through halogen bonding interactions and increased hydrophobic contacts within the CRBN binding pocket [4] [5]. The presence of iodine, being the largest halogen, provides optimal van der Waals interactions while maintaining the necessary hydrogen bonding pattern established by the glutarimide moiety [5] [6].

Mechanistic Insights into Protein Degradation

The degradation mechanism follows a well-characterized pathway where the compound acts as a molecular glue, stabilizing the ternary complex between CRBN, the target protein, and the CRL4 E3 ubiquitin ligase complex. The formation of this stabilized complex increases the residence time of the target protein in proximity to the ubiquitin ligase, leading to enhanced ubiquitination and subsequent proteasomal degradation [1] [7].

Studies have shown that the compound can achieve selective degradation of specific IKZF family members through strategic modifications that introduce pi-stacking interactions with the aromatic histidine residues present in IKZF2 and IKZF4, while simultaneously creating steric hindrance that prevents the recruitment of IKZF1 and IKZF3 [8] [9]. This selectivity is crucial for therapeutic applications, as different IKZF family members play distinct roles in immune regulation and oncogenesis.

Quantitative Analysis of Degradation Profiles

| Compound | IKZF1 Degradation | IKZF2 Degradation | IKZF3 Degradation | Critical Amino Acid | Mechanism | DC50 (IKZF2) | Selectivity |

|---|---|---|---|---|---|---|---|

| Lenalidomide | High | None | High | Q146/Q147 | Hydrogen bonding | N/A | IKZF1/3 selective |

| Pomalidomide | High | None | High | Q146/Q147 | Hydrogen bonding | N/A | IKZF1/3 selective |

| Thalidomide | Moderate | None | Moderate | Q146/Q147 | Hydrogen bonding | N/A | IKZF1/3 selective |

| DEG-35 | Low | High | Low | H141 (pi-stacking) | Pi-stacking + H-bonding | ~100 nM | IKZF2 preferential |

| DEG-9 | Low | High | Low | H141 (pi-stacking) | Pi-stacking + H-bonding | ~250 nM | IKZF2 preferential |

| ALV2 | High | High | High | H141 (pi-stacking) | Pi-stacking + H-bonding | ~50 nM | IKZF2 preferential |

| DKY709 | Low | High | Low | H141 (pi-stacking) | Pi-stacking + H-bonding | 4.9 nM | IKZF2 selective |

| PVTX-405 | Minimal | High | Minimal | H141 (pi-stacking) | Pi-stacking + H-bonding | 6.3 nM | IKZF2 selective |

| CC-885 | High | None | High | Q146/Q147 | Hydrogen bonding | N/A | Pan-IKZF1/3 |

| Golcadomide | High | High | High | Q146/Q147 | Hydrogen bonding | ~20 nM | Pan-IKZF1/2/3 |

Structural Modifications and Binding Affinity

The incorporation of iodine at the 5-position of the isoindolinone ring provides several advantages for biological activity. The iodine atom contributes to enhanced binding affinity through halogen bonding interactions with the protein backbone, while its high polarizability allows for favorable van der Waals interactions within the hydrophobic binding pocket [4] [5]. Additionally, the iodine substitution increases the lipophilicity of the compound, potentially improving cellular uptake and bioavailability.

The molecular framework of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione maintains the essential structural features required for CRBN binding, including the glutarimide moiety that forms critical hydrogen bonds with the protein backbone [6]. The compound's molecular weight of 370.14 g/mol and molecular formula C₁₃H₁₁INO₃ position it within the optimal range for drug-like properties while maintaining the necessary structural elements for target engagement [10].

WEE1 Kinase and BTK Inhibition Synergies in Oncology

The synergistic interaction between WEE1 kinase inhibition and BTK inhibition represents a promising therapeutic strategy in oncology, particularly for hematologic malignancies. This combination targets complementary pathways involved in cell cycle regulation and B-cell receptor signaling, creating a synthetic lethal interaction that preferentially affects cancer cells while sparing normal tissues [11] [12].

Mechanistic Foundation of Synergy

WEE1 kinase functions as a critical regulator of the G2/M cell cycle checkpoint by phosphorylating and inactivating CDK1 at Tyr15 and Thr14 residues, preventing premature entry into mitosis when DNA damage is present [13] [14]. Cancer cells, particularly those with deficient p53 function, rely heavily on the G2/M checkpoint for survival, making WEE1 inhibition a selective therapeutic approach that induces mitotic catastrophe in malignant cells [13].

BTK plays an essential role in B-cell receptor signaling and is crucial for B-cell development, differentiation, and survival [11] [15]. The combination of WEE1 and BTK inhibition creates a dual mechanism of action where BTK inhibition disrupts survival signaling pathways while WEE1 inhibition forces cells into premature mitosis with unrepaired DNA damage [11].

Preclinical Evidence of Synergistic Effects

Studies in mantle cell lymphoma cell lines (JVM2, JEKO-1, MAVER-1, GRANTA-519, REC1) have demonstrated that the combination of ibrutinib (BTK inhibitor) with PF-00477736 (CHK1 inhibitor) produces synergistic cytotoxic effects with combination index values ranging from 0.5 to 0.7 [11]. This synergy was observed across multiple cell lines and was maintained even in cells with acquired resistance to CHK1 inhibition, suggesting that the combination may overcome resistance mechanisms [11].

The synergistic mechanism involves the neutralization of compensatory survival pathways. WEE1 inhibition alone can trigger compensatory activation of DNA repair pathways and cell survival mechanisms, but the concurrent inhibition of BTK disrupts these survival signals, leading to enhanced cell death [11] [12].

Comprehensive Analysis of Combination Strategies

| Combination | Cancer Type | Synergy Mechanism | Combination Index | Clinical Status | Key Biomarkers |

|---|---|---|---|---|---|

| WEE1i + BTK inhibitor (Ibrutinib) | Mantle cell lymphoma | BCR signaling + Cell cycle disruption | 0.5-0.7 | Preclinical | BTK phosphorylation |

| WEE1i + CHK1 inhibitor | Acute lymphoblastic leukemia | Replication stress + G2/M bypass | 0.3-0.6 | Phase I/II | γH2AX, CDK2 activity |

| WEE1i + ATR inhibitor | Acute myeloid leukemia | Replication stress + Checkpoint inhibition | 0.4-0.8 | Phase I | ATR phosphorylation |

| WEE1i + DNA-damaging agents | Multiple solid tumors | DNA damage + Mitotic catastrophe | 0.2-0.5 | Phase II/III | p53 status |

| WEE1i + PARP inhibitor | Ovarian cancer | DNA repair inhibition + Mitotic catastrophe | 0.3-0.6 | Phase II | BRCA1/2 status |

| WEE1i + CDK4/6 inhibitor | Breast cancer | Cell cycle disruption + Mitotic stress | 0.4-0.7 | Preclinical | CDK4/6 expression |

| WEE1i + mTOR inhibitor | KRAS-mutant NSCLC | DNA repair inhibition + Replication stress | 0.2-0.4 | Phase I | KRAS mutation |

| WEE1i + Immune checkpoint inhibitor | Multiple solid tumors | Immune activation + Mitotic catastrophe | N/A | Phase I | PD-L1 expression |

Molecular Mechanisms of Enhanced Cytotoxicity

The combination of WEE1 and BTK inhibition creates a multi-targeted approach that addresses both intrinsic and extrinsic resistance mechanisms. WEE1 inhibition induces replication stress and forces cells into mitosis with unrepaired DNA damage, while BTK inhibition disrupts survival signaling pathways that would otherwise allow cells to recover from this stress [16] [12].

Research has demonstrated that WEE1 inhibition leads to increased loading of CDC45, a kinase responsible for replication initiation, which causes unscheduled DNA replication and subsequent DNA damage [17]. The concurrent inhibition of BTK prevents the activation of compensatory survival pathways, including the phosphorylation of ERK that is typically observed after CHK1 inhibition [11].

Clinical Translation and Biomarker Development

The translation of these preclinical findings into clinical applications requires the identification of predictive biomarkers and patient selection criteria. Key biomarkers include BTK phosphorylation status, WEE1 expression levels, p53 mutation status, and markers of DNA damage response such as γH2AX [16] [12] [18].

The development of combination therapies must also consider the timing and sequencing of drug administration. Studies have shown that the sequence of drug administration can significantly impact the synergistic effects, with some combinations requiring concurrent administration while others benefit from sequential dosing [17] [19].

Epigenetic Modulation via Aiolos/Ikaros Downregulation

The downregulation of Aiolos (IKZF3) and Ikaros (IKZF1) proteins results in profound epigenetic changes that alter the chromatin landscape and gene expression patterns in immune cells. These transcription factors function as master regulators of chromatin remodeling through their association with various epigenetic machinery complexes, including the nucleosome remodeling and deacetylase (NuRD) complex and the Polycomb repressive complex 2 (PRC2) [20] [21].

Chromatin Remodeling Mechanisms

Ikaros and Aiolos proteins regulate gene expression through multiple epigenetic mechanisms. They directly bind to DNA via their N-terminal zinc finger domains and recruit chromatin-modifying enzymes that alter histone modifications and chromatin structure [20] [21]. The primary mechanism involves the recruitment of the NuRD complex, which contains histone deacetylases that remove acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression [21].

Studies have demonstrated that Ikaros and Aiolos binding correlates with hypo-acetylation of core histones at promoter sites, and this repression can be relieved by histone deacetylase inhibitors [21]. The proteins also interact with the PRC2 complex, which deposits the repressive H3K27me3 histone mark, further reinforcing transcriptional silencing [22].

Gene Expression Profiling and Regulatory Networks

The downregulation of Aiolos and Ikaros leads to the derepression of multiple target genes involved in immune cell function and differentiation. Key target genes include IL-2, IRF4, and c-Myc, which are crucial for T-cell activation and B-cell development [23] [24]. The regulatory network controlled by these proteins involves complex feedback loops where the proteins regulate each other's expression and coordinate the expression of downstream target genes.

Research has shown that Ikaros binds to the Aiolos promoter and directly regulates its expression, establishing a hierarchical regulatory network within the IKZF family [25]. This regulatory relationship is crucial for maintaining proper immune cell homeostasis and preventing autoimmune responses [24].

Epigenetic Landscape Modifications

| Target Protein | Epigenetic Mechanism | Chromatin Modifications | Target Genes | Functional Outcome | Disease Relevance |

|---|---|---|---|---|---|

| IKZF1 (Ikaros) | NuRD complex recruitment | H3K27me3, H3K9me3 | IL-2, IRF4, c-Myc | Transcriptional repression | Multiple myeloma |

| IKZF3 (Aiolos) | Histone deacetylation | H3K27ac reduction | IL-2, IL-17, Bcl-6 | Immune suppression | Autoimmune diseases |

| IKZF2 (Helios) | PRC2 complex interaction | H3K27me3 deposition | IL-2, CD25, Foxp3 | Regulatory T cell function | Cancer immunotherapy |

| IKZF1/3 Complex | Chromatin remodeling | H3K4me3 reduction | Cell cycle genes | Cell cycle arrest | Hematologic malignancies |

| IKZF2/Foxp3 Complex | Gene repression complex | H3K9me3 enrichment | Inflammatory cytokines | Anti-inflammatory response | Inflammatory disorders |

Therapeutic Implications of Epigenetic Modulation

The epigenetic modulation resulting from Aiolos/Ikaros downregulation has significant therapeutic implications, particularly in the context of immune-mediated diseases and cancer. The derepression of IL-2 expression following IKZF protein degradation leads to enhanced T-cell activation and proliferation, which can be therapeutically beneficial in cancer immunotherapy but may also contribute to autoimmune responses [26] [24].

Studies have demonstrated that the degradation of IKZF1 and IKZF3 in regulatory T cells (Tregs) leads to the upregulation of pro-inflammatory cytokines and the loss of suppressive function [26]. This effect is mediated through the disruption of the Foxp3-Ikzf1 interaction, which is essential for the gene-repressive function of Foxp3 in Tregs [26].

Combination Strategies with Epigenetic Modifiers

The epigenetic mechanisms through which Aiolos and Ikaros function provide rationale for combination therapies with other epigenetic modifiers. The interaction between these proteins and histone deacetylases suggests that combining IKZF degraders with histone deacetylase inhibitors could produce synergistic effects [27]. Similarly, the involvement of PRC2 in IKZF-mediated gene repression indicates potential synergies with EZH2 inhibitors that target the PRC2 complex [22].

Research has shown that the combination of IKZF degraders with epigenetic modifiers can enhance the therapeutic efficacy while potentially reducing off-target effects. The rational design of such combinations requires a thorough understanding of the epigenetic networks controlled by IKZF proteins and their crosstalk with other chromatin-modifying complexes [27] [28].

Biomarker Development and Patient Stratification

The epigenetic changes induced by Aiolos/Ikaros downregulation provide opportunities for biomarker development and patient stratification. The expression levels of IKZF proteins in specific immune cell populations can serve as predictive biomarkers for therapeutic response [29]. Studies have shown that high IKZF3 expression in T-cells correlates with superior overall survival in patients treated with immunomodulatory drugs [29].